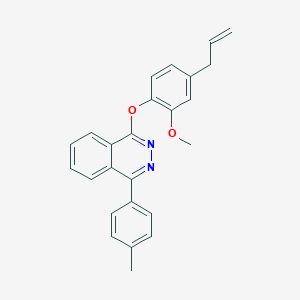

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine is a complex organic compound characterized by its unique structure, which includes an allyl group, a methoxyphenoxy group, and a p-tolyl group attached to a phthalazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the phthalazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the p-tolyl group: This step often involves a Friedel-Crafts alkylation reaction, where the phthalazine core is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 4-Allyl-2-methoxyphenoxy group: This can be accomplished through a nucleophilic substitution reaction, where the phthalazine derivative is reacted with 4-allyl-2-methoxyphenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Bases like sodium hydride or potassium carbonate are commonly used.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that phthalazine derivatives can possess significant anticancer properties. For instance, studies have shown that phthalazine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the allyl and methoxy groups in this compound may enhance its interaction with biological targets involved in cancer pathways, making it a candidate for further investigation as an anticancer agent.

2. Antimicrobial Properties

Phthalazine derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structural modifications in 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine could potentially improve its efficacy against bacterial and fungal strains. This application is particularly relevant given the rising concern over antibiotic resistance.

3. Anti-inflammatory Effects

Compounds with phthalazine frameworks have also shown promise as anti-inflammatory agents. The ability of this compound to modulate inflammatory pathways could be explored in the context of chronic inflammatory diseases.

Pharmacological Studies

1. Mechanism of Action

Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease processes. For example, the compound might inhibit certain kinases or transcription factors that play a role in cancer progression or inflammation.

2. Toxicity and Safety Profiles

Before advancing to clinical applications, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Investigations into its pharmacokinetics and potential side effects will be essential for determining its viability as a drug candidate.

Case Studies and Research Findings

Several studies have documented the biological activities of phthalazine derivatives similar to this compound:

- Anticancer Research : A study demonstrated that phthalazine derivatives could effectively inhibit cell proliferation in various cancer cell lines (Khalil et al., 2009).

- Antimicrobial Studies : Research highlighted the antibacterial properties of phthalazine compounds against resistant strains (Ryu et al., 2007).

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of phthalazines indicated their potential in treating conditions like rheumatoid arthritis (Abdalla et al., 2010).

Wirkmechanismus

The mechanism of action of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine: can be compared with other phthalazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biologische Aktivität

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine is a derivative of phthalazine, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

This compound features a phthalazine core substituted with an allyl and methoxyphenyl group, which may influence its biological activity.

Biological Activity Overview

This compound has shown promising biological activities in several studies:

- Anticancer Activity : Research indicates that phthalazine derivatives possess significant anticancer properties. For instance, a study highlighted that certain phthalazine compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Effects : Phthalazine derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential use in treating inflammatory diseases .

- Antidiabetic Potential : Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, indicating their potential as antidiabetic agents .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Certain phthalazine derivatives have been identified as inhibitors of specific kinases involved in cancer signaling pathways. For example, inhibition of TGFβRI kinase has been linked to reduced cancer cell growth .

- Interaction with DNA : The compound may interact with DNA through electrostatic attractions due to its aromatic structure, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Studies

Several studies have investigated the biological activity of phthalazine derivatives, including this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of various phthalazine derivatives on breast cancer cell lines. The results showed that some compounds induced significant apoptosis at micromolar concentrations, with IC50 values ranging from 0.5 to 5 µM .

- Anti-inflammatory Study : Another study assessed the anti-inflammatory activity of phthalazine derivatives using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels compared to controls .

Data Tables

| Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|

| Anticancer (Breast) | 0.5 - 5 | High |

| Anti-inflammatory | 0.11 | Moderate |

| Antidiabetic | 10 - 20 | Variable |

Eigenschaften

IUPAC Name |

1-(2-methoxy-4-prop-2-enylphenoxy)-4-(4-methylphenyl)phthalazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-6,8-16H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHWPLAYDVPCTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.